molecular formula C12H18O2 B15368748 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one CAS No. 50506-42-8

1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one

Cat. No.: B15368748
CAS No.: 50506-42-8
M. Wt: 194.27 g/mol
InChI Key: UAGXTSPZMIYODP-UHFFFAOYSA-N
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Description

1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one is a bicyclic monoterpenoid derivative featuring a 7-oxabicyclo[4.1.0]heptane core with six methyl substituents and an α,β-unsaturated ketone moiety.

Properties

CAS No.

50506-42-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1,2,2,4,5,6-hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one

InChI

InChI=1S/C12H18O2/c1-7-8(2)11(5)12(6,14-11)10(3,4)9(7)13/h1-6H3

InChI Key

UAGXTSPZMIYODP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C(O2)(C(C1=O)(C)C)C)C)C

Origin of Product

United States

Biological Activity

1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one (CAS No. 50506-42-8) is a bicyclic compound with significant biological activity and potential applications in various fields, including pharmacology and organic chemistry. This article explores the biological properties of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C12_{12}H18_{18}O2_2
  • Molecular Weight: 194.27 g/mol
  • Structural Characteristics: The compound features a bicyclic structure that contributes to its unique reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one exhibits notable anticancer properties. For instance:

  • Study Findings: In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
Cell LineIC50 (µM)Mechanism
A54915Caspase activation
MCF-720Cell cycle arrest

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects:

  • Mechanism of Action: It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

Antimicrobial Activity

Research shows that 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one possesses antimicrobial properties:

  • Tested Organisms: The compound has shown effectiveness against various strains of bacteria and fungi.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Lung Cancer: A study involving A549 cells treated with varying concentrations of the compound showed a significant reduction in cell viability compared to control groups.
  • Inflammation Model: In a murine model of acute inflammation induced by LPS, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical outcomes.

Comparison with Similar Compounds

Structural Features

Core Bicyclic Framework
  • Target Compound: 7-Oxabicyclo[4.1.0]heptane with six methyl groups at positions 1,2,2,4,5,6 and a conjugated enone (C3-ketone, C4-en) .
  • Analog 1 : 1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-one (CAS 33204-74-9)
    • Substituents: One methyl group (C1) and an isopropenyl group (C4).
    • Molecular Formula: C₁₀H₁₄O₂; Molecular Weight: 166.22 .
  • Analog 2: 4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one Substituents: Three methyl groups (C1,3,3) and a butenone chain. Molecular Formula: C₁₃H₂₀O₂; Molecular Weight: 208.30 .
  • Analog 3 : 5-Hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one
    • Substituents: Hydroxyl (C5) and hydroxymethyl (C3) groups.
    • Molecular Formula: C₇H₈O₄; Molecular Weight: 156.14 .
Key Structural Differences
  • Substituent Bulk : The target compound’s hexamethyl substitution creates significant steric hindrance compared to analogs with fewer methyl groups (e.g., Analog 1) or polar substituents (e.g., Analog 3) .
  • Electronic Effects : The α,β-unsaturated ketone in the target compound contrasts with saturated ketones (e.g., Analog 1) or hydroxylated variants (e.g., Analog 3), altering electrophilicity and redox behavior .

Physicochemical Properties

Property Target Compound* Analog 1 Analog 2 Analog 3
Molecular Formula C₁₁H₁₆O₂ C₁₀H₁₄O₂ C₁₃H₂₀O₂ C₇H₈O₄
Molecular Weight ~196.24 166.22 208.30 156.14
Polarity Low (methyl-dominated) Moderate (isopropenyl) Low (alkyl chain) High (hydroxyl groups)
Melting Point Not reported Not reported Not reported Not reported
Key Functional Groups Enone, methyl Ketone, isopropenyl Butenone, trimethyl Enone, hydroxyl

*Estimated based on structural analogs.

Preparation Methods

Cyclization Strategies for Bicyclic Framework Formation

The bicyclo[4.1.0]heptene core is typically constructed via intramolecular cyclization of a linear precursor. For 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one, this involves a terpene-derived substrate undergoing acid- or base-catalyzed ring closure. A plausible precursor is a polyunsaturated ketone or alcohol, where steric guidance from methyl groups directs cyclization.

For example, β-ionone derivatives have been used in analogous syntheses of oxygenated bicyclic compounds. In one protocol, epoxidation of β-ionone with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 20°C for 12 hours yields an epoxide intermediate, which undergoes subsequent cyclization under acidic conditions. Applying this strategy to a hexamethyl-substituted precursor could facilitate the formation of the 7-oxabicyclo[4.1.0]heptene system.

Key parameters for cyclization include:

  • Temperature : Low temperatures (0–25°C) to minimize side reactions.
  • Catalyst : Lewis acids like BF₃·Et₂O or protic acids (H₂SO₄) to stabilize transition states.
  • Solvent : Non-polar solvents (e.g., dichloromethane) to enhance solubility of hydrophobic intermediates.

Oxidation to Ketone Functionality

The ketone group at position 3 is introduced via oxidation of a secondary alcohol precursor. Common oxidants include:

  • Jones reagent (CrO₃/H₂SO₄) : Effective for robust substrates but may overoxidize sensitive intermediates.
  • Swern oxidation ((COCl)₂/DMSO) : Milder conditions suitable for strained bicyclic systems.
  • TEMPO/NaClO : Selective for alcohols without epoxide ring opening.

For example, oxidation of 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-ol with TEMPO in a biphasic system (CH₂Cl₂/H₂O) at 0°C would yield the target ketone with minimal side reactions.

Epoxidation and Ring Strain Utilization

The oxygen bridge in the bicyclic system likely originates from an epoxide intermediate. Epoxidation of a conjugated diene precursor using m-CPBA or VO(acac)₂ generates the necessary strain for subsequent ring-opening and reorganization. In a documented procedure for a related compound, (+)-β-ionone was epoxidized with m-CPBA in CH₂Cl₂, followed by purification via RP-HPLC to isolate the bicyclic product.

Purification and Characterization

Final purification often employs reverse-phase high-performance liquid chromatography (RP-HPLC) or column chromatography using silica gel. For example, the analogous compound 4-(1',2'-Epoxy-2',6',6'-trimethylcyclohexyl)-3-buten-2-one was isolated in 68% yield after RP-HPLC.

Characterization data for 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one include:

  • Molecular Formula : C₁₂H₁₈O₂.
  • Exact Mass : 194.13100.
  • ¹H NMR : Multiplets corresponding to methyl groups and bridgehead protons.

Challenges and Optimization

  • Steric Hindrance : The high methyl density complicates both cyclization and functionalization. Steric shielding can be mitigated using bulky bases (e.g., KOtBu) or low-temperature conditions.
  • Regioselectivity : Competing reaction pathways necessitate precise control via catalyst choice (e.g., chiral catalysts for enantioselective synthesis).
  • Yield Improvement : Multi-step sequences often suffer from cumulative yield loss. Process intensification (e.g., flow chemistry) could enhance efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, leveraging bicyclic precursors such as methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (). Key steps include cyclization, methylation, and oxidation. Reaction optimization (e.g., temperature, catalysts) is critical:

  • Cyclization : Use Lewis acids (e.g., BF₃·OEt₂) to promote ring closure.
  • Methylation : Employ methyl iodide under basic conditions (e.g., NaH) for regioselective substitution.
  • Oxidation : Catalytic hydrogenation or ozonolysis may stabilize the enone system. Yields improve with inert atmospheres and anhydrous solvents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to identify methyl groups (δ 1.2–1.6 ppm), ketone (δ ~210 ppm), and bicyclic protons (δ 3.0–5.0 ppm). NOESY confirms stereochemistry.
  • IR : Confirm the ketone (C=O stretch ~1700 cm1^{-1}) and ether (C-O-C ~1100 cm1^{-1}).
  • MS : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₄O₂), with fragmentation patterns reflecting bicyclic cleavage .

Q. How does the reactivity of this compound compare to structurally similar bicyclic esters in substitution and oxidation reactions?

  • Methodological Answer : Comparative studies (e.g., with methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate) show:

  • Substitution : Steric hindrance from hexamethyl groups reduces nucleophilic attack at the ester carbonyl.
  • Oxidation : The enone system (C4-C5 double bond) undergoes selective epoxidation or dihydroxylation, unlike saturated analogs. Reactivity trends are quantified via Hammett plots or DFT calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Systematic experimental design is essential:

  • Variable Isolation : Test individual factors (solvent polarity, temperature) to identify conflicting parameters.
  • Cross-Validation : Use computational tools (e.g., Gaussian for transition-state modeling) to predict reactivity under disputed conditions.
  • Collaborative Replication : Share protocols via platforms like PubChem to standardize methodologies .

Q. What methodologies effectively assess the environmental fate and transformation products of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework ( ):

  • Environmental Compartment Analysis : Use LC-MS/MS to detect the compound in water, soil, and biota.
  • Degradation Studies : Simulate abiotic (UV irradiation) and biotic (microbial) transformations, identifying products via TOF-MS.
  • Ecotoxicity Assays : Evaluate Daphnia magna or algal growth inhibition to assess ecological risks .

Q. How can QSAR models predict the biological activity of derivatives of this compound?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) protocols:

  • Descriptor Selection : Calculate topological (e.g., Wiener index) and electronic (HOMO-LUMO gaps) parameters.
  • Model Training : Use partial least squares (PLS) regression on datasets from PubChem BioAssay.
  • Validation : Cross-check predictions with in vitro assays (e.g., antimicrobial activity against S. aureus) .

Q. What experimental strategies elucidate stereochemical effects on the compound’s reactivity?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers using HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Kinetic Resolution : Compare reaction rates of enantiomers under asymmetric catalysis (e.g., Sharpless epoxidation).
  • X-ray Crystallography : Resolve absolute configuration and correlate with reactivity trends .

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